molecular formula C18H22BrN3O4 B4290106 5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4290106
M. Wt: 424.3 g/mol
InChI Key: OOZJCCJJRZNZHG-UHFFFAOYSA-N
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Description

5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines a brominated aromatic ring with a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple stepsThe final step involves the condensation of the brominated aromatic compound with a pyrimidine trione derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-4-(diethylamino)-2-methoxybenzylidene derivatives: These compounds share a similar core structure but differ in the substituents on the aromatic ring or pyrimidine trione core.

    Other pyrimidine trione derivatives: Compounds with different substituents on the pyrimidine trione core but similar overall structure.

Uniqueness

The uniqueness of 5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[[5-bromo-4-(diethylamino)-2-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O4/c1-6-22(7-2)14-10-15(26-5)11(9-13(14)19)8-12-16(23)20(3)18(25)21(4)17(12)24/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZJCCJJRZNZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)OC)C=C2C(=O)N(C(=O)N(C2=O)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
5-{[5-BROMO-4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

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